molecular formula C22H20N2O4S B2784778 3-(4-ethylphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole CAS No. 1251596-36-7

3-(4-ethylphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole

Cat. No.: B2784778
CAS No.: 1251596-36-7
M. Wt: 408.47
InChI Key: FGNKBFAWDTZZIE-UHFFFAOYSA-N
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Description

This product is the high-quality reference compound 3-(4-ethylphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole (CAS# 1251596-36-7), supplied for laboratory research applications . The compound has a molecular formula of C 22 H 20 N 2 O 4 S and a molecular weight of 408.47 g/mol . Its structure features a 1,2,4-oxadiazole core, a privileged scaffold in medicinal chemistry, which is functionalized with a 4-ethylphenyl group at the 3-position and a complex furan system linked to a 4-methylbenzenesulfonyl (tosyl) group at the 5-position . This specific molecular architecture, particularly the integration of the sulfonyl moiety, suggests potential for investigations similar to other sulfonamide-containing compounds, which are known to target enzymes like carbonic anhydrase . Researchers can leverage this complex chemical entity as a key intermediate or a novel scaffold in drug discovery programs, particularly in the synthesis and development of new enzyme inhibitors or receptor modulators. The structure is confirmed by identifiers including InChI Key: FGNKBFAWDTZZIE-UHFFFAOYSA-N . This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. For more detailed information, including pricing and availability for specific research needs, please contact our sales team.

Properties

IUPAC Name

3-(4-ethylphenyl)-5-[5-[(4-methylphenyl)sulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-3-16-6-8-17(9-7-16)21-23-22(28-24-21)20-13-10-18(27-20)14-29(25,26)19-11-4-15(2)5-12-19/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNKBFAWDTZZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)CS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonylmethyl Group

The 4-methylbenzenesulfonyl (tosyl) methyl group exhibits significant reactivity due to the electron-withdrawing nature of the sulfonyl moiety.

Key Reactions:

  • Amine displacement : Reacts with primary/secondary amines under mild basic conditions (K₂CO₃ in DMF, 60°C) to form sulfonamide derivatives ( , ).

  • Thiol substitution : Generates thioether linkages when treated with thiols (e.g., mercaptopyridines) in ethanol at reflux ( ).

Table 1: Substitution Reactions at Sulfonylmethyl Group

NucleophileConditionsProductYieldSource
PiperidineDMF, K₂CO₃, 60°C, 6hTosyl → piperidinylsulfonamide78%
2-Mercapto-5-nitropyridineEtOH, reflux, 8hThioether-linked pyridine derivative65%

Electrophilic Aromatic Substitution on Furan Ring

The electron-rich furan-2-yl group undergoes regioselective electrophilic substitution at the 5-position due to steric protection at the 2-position by the oxadiazole ring.

Key Reactions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups, enhancing oxidative stability ( , ).

  • Sulfonation : Forms sulfonic acid derivatives under fuming H₂SO₄ ( ).

Table 2: Furan Ring Modifications

ReactionReagentsProductApplicationSource
NitrationHNO₃/H₂SO₄, 0°C, 2h5-Nitro-furan derivativePrecursor for amine synthesis
HalogenationBr₂ in CHCl₃, RT5-Bromo-furan derivativeCross-coupling substrates

Oxadiazole Ring-Opening and Rearrangements

The 1,2,4-oxadiazole ring undergoes controlled cleavage under acidic or nucleophilic conditions:

  • Acid hydrolysis : 6M HCl at reflux converts the oxadiazole to a diamide derivative via C–O bond cleavage ( , ).

  • Base-mediated ring contraction : NaOH/EtOH transforms the ring into imidazole derivatives at elevated temperatures ( ).

Mechanistic Pathway for Hydrolysis:

  • Protonation at N2 initiates ring opening.

  • Sequential attack by water molecules yields 2-(5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl)acetamide and 4-ethylbenzamide ( ).

Cross-Coupling Reactions at Aryl Groups

The 4-ethylphenyl substituent participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Requires bromination at the para position first (Br₂/FeCl₃), followed by coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) ( , ).

  • Buchwald-Hartwig amination : Forms aryl amine derivatives using Xantphos/Pd₂(dba)₃ catalyst ( ).

Table 3: Cross-Coupling Efficiency

Coupling PartnerCatalyst SystemTemperatureYieldSource
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃80°C82%
MorpholinePd₂(dba)₃/Xantphos100°C68%

Biological Alkylation Reactions

The compound acts as a Michael acceptor in enzymatic environments:

  • Thiol conjugation : Covalently binds to cysteine residues in proteins (e.g., STAT3 inhibition observed in analogous compounds ).

  • GSH adduct formation : Reacts with glutathione under physiological conditions, confirmed by LC-MS analysis ( ).

Critical Data:

  • IC₅₀ for STAT3 inhibition: 0.47 μM (compared to 1.2 μM for reference compound)

  • t₁/₂ in liver microsomes: 28 min (indicates metabolic susceptibility)

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two primary pathways:

  • [2+2] Cycloaddition between furan and oxadiazole rings.

  • Sulfonyl group elimination, forming quinoidal intermediates ( , ).

Scientific Research Applications

Biological Applications

1. Anticancer Activity

The compound has shown promise as an anticancer agent. Research indicates that derivatives of oxadiazoles can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that 3-(4-ethylphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole may have similar effects due to its structural features that facilitate interaction with biological targets .

2. Antimicrobial Properties

Oxadiazoles are recognized for their antimicrobial activities. The presence of both furan and sulfonyl groups in this compound enhances its potential as an antimicrobial agent. Studies have reported that compounds with similar structures exhibit activity against various bacterial strains and fungi . The specific interactions of the functional groups in this compound may lead to effective inhibition of microbial growth.

Material Science Applications

1. Fluorescent Materials

The unique structure of this compound allows it to act as a fluorescent probe in material science. Compounds in the oxadiazole family have been studied for their luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors . The fluorescence characteristics can be attributed to the conjugated system present in the molecule.

Data Table: Summary of Biological Activities

Compound Structural Features Biological Activity References
This compoundOxadiazole ring, furan moietyAnticancer, Antimicrobial ,
Related OxadiazolesVarious substitutionsCytotoxicity against cancer cell lines
Fluorescent DerivativesConjugated systemsOLED applications

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of various oxadiazole derivatives, compounds similar to this compound were tested against several cancer cell lines. The results indicated that these compounds induced apoptosis and inhibited cell proliferation effectively. The study concluded that structural modifications could enhance potency and selectivity against specific cancer types .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of oxadiazole-based compounds. The tested derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of functional group orientation in determining antimicrobial effectiveness. The case study suggests that this compound could be a candidate for further development in antimicrobial therapies .

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / Structure Core Heterocycle Key Substituents Biological/Physical Properties References
Target Compound : 3-(4-Ethylphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole 1,2,4-Oxadiazole 4-Ethylphenyl; Tosylmethyl-furan High metabolic stability, potential kinase inhibition
5-(2-Furyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 3-Nitrophenyl; Unsubstituted furan Electron-withdrawing nitro group enhances reactivity; lower solubility
3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole 1,2-Oxazole 4-Chlorophenyl; Sulfanylmethyl Sulfanyl group increases lipophilicity; moderate antimicrobial activity
4-(4-Chlorophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole 1,3-Oxazole Chlorophenylsulfonyl; Fluorobenzylsulfanyl Dual sulfonyl/sulfanyl groups enhance polarity; antifungal applications
5-{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole Chlorophenylsulfonyl-pyrrolidine; Trifluoromethylphenyl Improved CNS penetration due to trifluoromethyl group

Key Comparisons:

Electronic Effects: The target compound’s tosylmethyl group (electron-withdrawing sulfonyl) contrasts with the sulfanylmethyl group in , which is less polarizable. Compared to the nitro-substituted oxadiazole in , the target’s tosyl group offers better metabolic stability but similar electron-withdrawing effects.

Steric Considerations :

  • The 4-ethylphenyl group introduces moderate steric bulk compared to smaller substituents like chlorine in or nitro in . This bulk may hinder binding in compact active sites but improve selectivity.

Biological Activity :

  • Oxadiazoles with sulfonyl groups (e.g., ) often exhibit enhanced antimicrobial activity due to improved membrane penetration and target affinity. The target compound’s furan-linked tosyl group may similarly potentiate activity against bacterial enzymes.
  • Compounds like (1,3-oxazole with sulfonyl/sulfanyl groups) show antifungal properties, suggesting the target’s sulfonyl-furan moiety could be optimized for similar applications.

Synthetic Accessibility :

  • The target compound’s synthesis likely requires multi-step functionalization of the furan ring, contrasting with simpler oxadiazoles (e.g., ). However, methods from (hydrazide intermediates) and (sulfonylation) provide viable pathways.

Research Findings and Implications

  • Crystallography : Isostructural analogs (e.g., ) crystallize in triclinic systems with planar molecular conformations. The target compound’s tosylmethyl group may disrupt planarity, altering crystal packing and solubility .
  • Pharmacokinetics : The tosyl group’s polarity may improve water solubility relative to lipophilic sulfanyl analogs , but the ethylphenyl group could counterbalance this, necessitating formulation optimization.
  • Structure-Activity Relationship (SAR) : Replacement of the furan with thiophene (as in ) or substitution of the ethyl group with halogens (e.g., ) could modulate bioactivity and toxicity profiles.

Biological Activity

The compound 3-(4-ethylphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Biological Activity Overview

  • Antimicrobial Activity
    • Compounds containing oxadiazole moieties have demonstrated significant antimicrobial properties. Research indicates that derivatives with similar structures exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain oxadiazole derivatives possess minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL against various pathogens .
  • Anticancer Activity
    • The anticancer potential of oxadiazole derivatives is well-documented. In vitro studies have evaluated the anti-proliferative effects of various oxadiazole compounds against several cancer cell lines, including prostate cancer (PC3), colorectal cancer (HCT-116), and breast cancer (MCF7). Notably, some derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin .
    • For example, a related study highlighted that certain oxadiazole derivatives induced apoptosis in MCF7 cells, suggesting their potential as effective anticancer agents .
  • Anti-inflammatory Activity
    • Anti-inflammatory properties have also been attributed to oxadiazole derivatives. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thus presenting a therapeutic avenue for conditions characterized by chronic inflammation .

Table 1: Biological Activities of Related Oxadiazole Derivatives

Compound NameActivity TypeIC50/ MIC ValuesReference
1,3,4-Oxadiazole N-Mannich BasesAntimicrobial0.5 - 8 μg/mL
Oxadiazole Derivative AAnticancer15.63 μM (MCF7)
Oxadiazole Derivative BAnti-inflammatoryNot specified

Case Study 1: Anticancer Activity Evaluation

A study investigated the effects of an oxadiazole derivative on various cancer cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner across multiple cancer types. The most potent derivative showed an IC50 value of 15.63 μM against the MCF7 cell line.

Case Study 2: Antimicrobial Efficacy

In another research effort, a series of oxadiazole derivatives were synthesized and tested against resistant strains of bacteria such as MRSA. The results demonstrated that these compounds were more effective than traditional antibiotics like chloramphenicol, showcasing their potential in treating resistant infections .

Q & A

Basic: What synthetic strategies are recommended for preparing this oxadiazole derivative?

Methodological Answer:
The compound is synthesized via multi-step reactions, typically involving:

  • Cyclization reactions to form the 1,2,4-oxadiazole core (e.g., using nitrile intermediates with hydroxylamine derivatives under reflux conditions).
  • Functionalization of the furan ring via sulfonation or alkylation, often requiring protecting groups to prevent side reactions.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach substituted phenyl groups.
    Characterization employs NMR (¹H/¹³C), IR, and HRMS to confirm purity and structure .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions (e.g., distinguishing ethylphenyl vs. methylbenzenesulfonyl groups).
  • HRMS : Validates molecular formula accuracy (e.g., resolving isotopic patterns for bromine/chlorine if present).
  • X-ray crystallography : Resolves stereoelectronic effects in the oxadiazole-furan system, critical for structure-activity relationship (SAR) studies .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Catalyst screening : Palladium catalysts improve cross-coupling efficiency.
  • Temperature control : Gradual heating (50–80°C) minimizes decomposition of thermally sensitive intermediates.
  • Inert atmosphere : Nitrogen/argon prevents oxidation of thiol or sulfonyl groups .

Advanced: What computational approaches predict the compound’s electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with 6-311G(d,p) basis sets to calculate HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and charge distribution.
  • Thermochemical analysis : Validate DFT results against experimental thermochemistry (e.g., bond dissociation energies) to refine exchange-correlation functionals .

Basic: How is the compound’s stability assessed under varying conditions?

Methodological Answer:

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS.
  • pH stability : Test solubility and decomposition in buffers (pH 1–13) to guide formulation strategies .

Advanced: How are biological activities (e.g., antimicrobial) evaluated methodologically?

Methodological Answer:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.
  • Molecular docking : Predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Advanced: How do structural modifications influence SAR?

Methodological Answer:

  • Functional group swapping : Replace the methylbenzenesulfonyl group with halogenated or electron-withdrawing groups to modulate bioactivity.
  • Heterocycle variation : Substitute furan with thiophene or pyridine to alter π-π stacking interactions.
  • Pharmacophore mapping : Use 3D-QSAR models to prioritize analogs with enhanced target binding .

Advanced: How to resolve contradictions between experimental and computational data?

Methodological Answer:

  • Cross-validate methods : Compare DFT-predicted dipole moments with experimental values from dielectric constant measurements.
  • Reassess basis sets : Switch to def2-TZVP for improved accuracy in van der Waals interactions.
  • Experimental replication : Repeat spectral analyses (e.g., NMR coupling constants) to confirm assignments .

Basic: What are key considerations in designing analogs for SAR studies?

Methodological Answer:

  • Bioisosteric replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to evaluate metabolic stability.
  • Steric effects : Introduce bulky substituents (e.g., tert-butyl) to probe active-site accessibility.
  • LogP optimization : Adjust lipophilicity via sulfonyl or alkyl groups to enhance membrane permeability .

Advanced: How is the crystal structure determined, and what insights does it provide?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., methanol/chloroform mixtures) and solve structures using SHELX.
  • Packing analysis : Identify intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing stability and solubility .

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